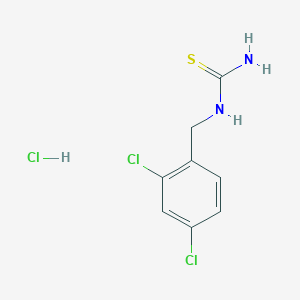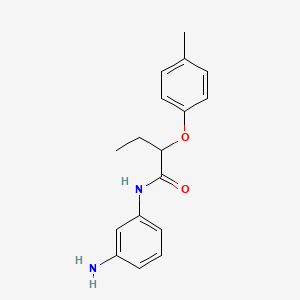
N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide
説明
N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide (NAPM) is an amide derivative of phenoxyacetic acid with a wide range of applications in the scientific research field. It has been used in a variety of studies to investigate its biochemical and physiological effects, as well as its potential for use in various laboratory experiments. This article will provide an overview of NAPM, its synthesis method, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
科学的研究の応用
N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide has been used in a variety of scientific research studies to investigate its biochemical and physiological effects. It has been used to study the effects of various drugs on the human body, as well as to investigate the effects of various environmental pollutants on the environment. Additionally, N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide has been used to study the effects of various hormones on the body, as well as to investigate the effects of various dietary supplements on the body.
作用機序
N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide acts as a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. By inhibiting the production of prostaglandins, N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide can reduce inflammation and pain. Additionally, N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is responsible for the production of leukotrienes. By inhibiting the production of leukotrienes, N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide can reduce inflammation and pain.
Biochemical and Physiological Effects
N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins and leukotrienes. Additionally, N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide has been shown to have antioxidant and anti-cancer effects, as well as to have the potential to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide is a relatively stable compound, and it has a relatively low toxicity. However, N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide also has some limitations for use in laboratory experiments. It is a relatively slow-acting compound, and it has a relatively low solubility in water.
将来の方向性
N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide has a wide range of potential applications in the scientific research field. It has the potential to be used in the development of novel drugs and treatments for various diseases, as well as to be used in the development of new environmental pollutants. Additionally, N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide has the potential to be used in the development of new dietary supplements and food additives, as well as to be used in the development of new cosmetics. Finally, N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide has the potential to be used in the development of new diagnostic tests for various diseases, as well as to be used in the development of new medical devices.
特性
IUPAC Name |
N-(3-aminophenyl)-2-(4-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-16(21-15-9-7-12(2)8-10-15)17(20)19-14-6-4-5-13(18)11-14/h4-11,16H,3,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECUQPNHPSCZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



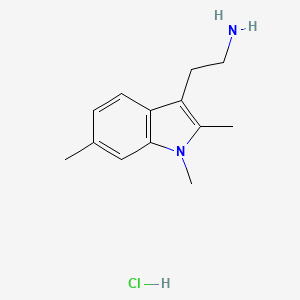
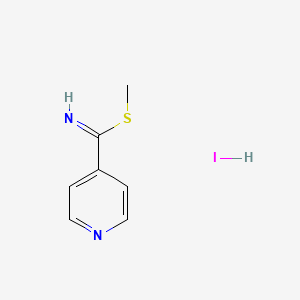
![2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1389820.png)
![3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389821.png)
![2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389822.png)
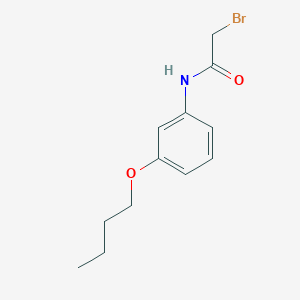
![2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide](/img/structure/B1389824.png)
![2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389828.png)
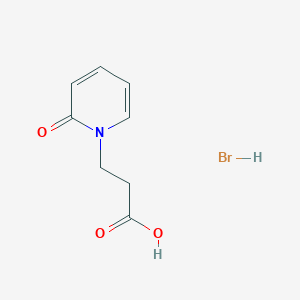
![2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide](/img/structure/B1389836.png)
![2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389837.png)
![4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide](/img/structure/B1389838.png)
![3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide](/img/structure/B1389839.png)
